molecular formula C10H15NO B1330441 {2-[(Dimethylamino)methyl]phenyl}methanol CAS No. 63321-79-9

{2-[(Dimethylamino)methyl]phenyl}methanol

Cat. No. B1330441
CAS RN: 63321-79-9
M. Wt: 165.23 g/mol
InChI Key: KCSZGCNCOFOSQD-UHFFFAOYSA-N
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Description

“{2-[(Dimethylamino)methyl]phenyl}methanol” is a chemical compound with the molecular formula C10H15NO . It is used as an intermediate for active pharmaceutical ingredients and dyes .


Molecular Structure Analysis

The molecular structure of “{2-[(Dimethylamino)methyl]phenyl}methanol” can be represented by the InChI code 1S/C10H15NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,12H,7-8H2,1-2H3 . This indicates that the molecule consists of a phenyl group attached to a methanol group, with a dimethylamino group attached to the second carbon of the phenyl ring.


Physical And Chemical Properties Analysis

“{2-[(Dimethylamino)methyl]phenyl}methanol” has a molecular weight of 165.24 . It is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 442.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Tris(2-(Dimethylamino)phenyl)methanol in Salt Derivatives

  • Tris(2-(dimethylamino)phenyl)methanol, a tertiary alcohol, forms stable salts with acids in water. X-ray crystallographic analysis reveals a structure constructed by three zwitterionic hydrogen bonds sharing a trifurcated oxygen anion center. The influences of anions on the hydrogen-bond structure were studied, showing a connection between the anion type and the hydrogen-bond structure of the organic cation (Zhang et al., 2015).

Conformational Dynamics in Solution

  • In a related study, variable-temperature 1 H NMR experiments revealed that tris(2-(dimethylamino)phenyl)methanol in solution exists as an equilibrium mixture of conformers. The study emphasized the significant role of hydrogen bonds in both intra- and inter-conformational conversions of molecules, indicating a complex dynamic behavior influenced by hydrogen bonding (Niu et al., 2015).

Photophysical and Photochemical Properties

Study on HOF System

  • A study focused on the intermolecular hydrogen bond structure of HOF-methanol complex (HOF-2M) and explored the monitoring mechanism of alcohols by HOF. The research provided a theoretical interpretation of the mechanisms involved, including the analysis of hydrogen bond parameters, infrared spectra, and molecular orbitals. The study highlights the impact of intermolecular hydrogen bonds on excited state intramolecular proton transfer processes (Liu et al., 2019).

Fluorescence Studies

Fluorescence Properties in Different Media

  • A research investigated the electronic absorption and fluorescence properties of a related compound, (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol, in various media. The study revealed solvatochromic fluorescence correlated with solvent polarity parameters, indicating the molecule's potential as a fluorescence probe in bioconjugates with proteins like bovine serum albumin and human serum albumin (Singh & Darshi, 2004).

Chemical Synthesis and Analysis

HPLC Method for Purity Determination

  • A study developed and validated a high-performance liquid chromatography (HPLC) method for the purity assay of Sn-ADAM, a precursor and free ligand of a SPECT imaging agent. The method involved chromatographic separation and was proven suitable for pharmaceutical quality control, showing potential for various applications in chemical analysis (Yang et al., 2020).

Safety And Hazards

“{2-[(Dimethylamino)methyl]phenyl}methanol” is classified as a dangerous substance. It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSZGCNCOFOSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306294
Record name {2-[(dimethylamino)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(Dimethylamino)methyl]phenyl}methanol

CAS RN

63321-79-9
Record name NSC175168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {2-[(dimethylamino)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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